molecular formula C16H13N3O2S B1455031 1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol CAS No. 1105189-33-0

1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol

Cat. No.: B1455031
CAS No.: 1105189-33-0
M. Wt: 311.4 g/mol
InChI Key: RTNJRWGIPZJJTA-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a thiol group (-SH) attached to the imidazole ring, along with two aromatic rings substituted with methyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.

    Introduction of the Thiol Group: The thiol group can be introduced by reacting the imidazole derivative with a thiolating agent such as thiourea or hydrogen sulfide.

    Substitution of Aromatic Rings: The methyl and nitro groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like methyl iodide and nitric acid.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution: Methyl iodide, nitric acid, various electrophiles or nucleophiles.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(2-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

    Industrial Applications: It can be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The aromatic rings and imidazole moiety can participate in π-π interactions or hydrogen bonding with target molecules, influencing their biological activity.

Comparison with Similar Compounds

    1-(2-Methylphenyl)-5-phenyl-1H-imidazole-2-thiol: Lacks the nitro group, which may affect its reactivity and biological activity.

    1-(2-Methylphenyl)-5-(4-nitrophenyl)-1H-imidazole-2-thiol: Similar structure but with a different position of the nitro group, which can influence its chemical properties and interactions.

    1-(2-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-amine:

Uniqueness: 1-(2-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol is unique due to the presence of both a thiol group and a nitro group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions with various molecular targets.

Properties

IUPAC Name

3-(2-methylphenyl)-4-(3-nitrophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-11-5-2-3-8-14(11)18-15(10-17-16(18)22)12-6-4-7-13(9-12)19(20)21/h2-10H,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNJRWGIPZJJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CNC2=S)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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